molecular formula C10H13NO3S B2891372 2-(Pyrrolidine-1-sulfonyl)phenol CAS No. 852951-49-6

2-(Pyrrolidine-1-sulfonyl)phenol

Cat. No. B2891372
CAS RN: 852951-49-6
M. Wt: 227.28
InChI Key: KSQKOCRHCYTYLM-UHFFFAOYSA-N
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Description

“2-(Pyrrolidine-1-sulfonyl)phenol” is a chemical compound with the CAS Number: 852951-49-6 and a molecular weight of 227.28 . Its IUPAC name is 2-(1-pyrrolidinylsulfonyl)phenol . The compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H13NO3S . The compound’s InChI Code is 1S/C10H13NO3S/c12-9-5-1-2-6-10(9)15(13,14)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 .

Scientific Research Applications

Catalytic Sulfonylation

The palladium-catalyzed direct sulfonylation of 2-aryloxypyridines using sulfonyl chlorides as sulfonylation reagents demonstrates a method to synthesize ortho-sulfonylated phenol from sulfonylation products by removing the pyridyl group. This process is applicable to both electron-rich and electron-deficient substrates, indicating the versatility of 2-(pyrrolidine-1-sulfonyl)phenol in catalytic sulfonylation reactions (Xu et al., 2015).

Supramolecular Chemistry

This compound derivatives are involved in the formation of water-soluble inclusion complexes, exemplified by p-sulfonatocalix[5]arene's ability to host water and pyridine N-oxide guest species through hydrogen bonding. This reveals its potential in supramolecular chemistry for creating complexes with specific interactions and structural arrangements (Steed et al., 1995).

Synthesis of Dibenzoxanthenes and Diarylmethanes

A novel method involving the reaction of phenols with 1-sulfonylpyrrolidines in acidic media allows the synthesis of dibenzoxanthenes, diarylbutanes, and resorcinarenes. This process, which occurs under mild conditions, highlights the role of this compound in facilitating access to otherwise challenging-to-synthesize compounds (Gazizov et al., 2017).

Development of COX-2 Selective Inhibitors

Research on the synthesis and pharmacological evaluation of pyridinic sulfonamides related to nimesulide, a COX-2 preferential inhibitor, points to the potential of this compound derivatives in developing new anti-inflammatory agents. These studies explore how modifications to the sulfonamide moiety affect the molecule's selectivity and potency as COX-2 inhibitors, contributing to the design of safer and more effective drugs (Julémont et al., 2004).

Photodeoxygenation Studies

The photodeoxygenation of 1,2-benzodiphenylene sulfoxide, generating an intermediate capable of oxidizing benzene to phenol, showcases the chemical properties and reactivity of sulfoxide derivatives. This reaction's electrophilic oxidation chemistry has implications for understanding the mechanisms of photodeoxygenation and potential applications in synthetic chemistry (Lucien & Greer, 2001).

Future Directions

Pyrrolidine derivatives, such as “2-(Pyrrolidine-1-sulfonyl)phenol”, have potential therapeutic applications. They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on exploring the therapeutic potential of these compounds further.

properties

IUPAC Name

2-pyrrolidin-1-ylsulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c12-9-5-1-2-6-10(9)15(13,14)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQKOCRHCYTYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-tert-butyl-2-methoxybenzenesulfonyl chloride (258 mg, 0.99 mmol) in DMF (6 ml) was added pyrrolidine (70 mg, 0.99 mmol) and the solution was stirred at ambient temperature for 30 minutes, and concentrated in vacuo. The residue was dissolved in xylene (10 ml) and then added to mixture of AlCl3 (525 mg, 3.39 mmol) in xylene (5 ml). The resulting mixture was stirred for 18 h at 70° C. After colling the mixture was poured into stirred ice-cold water, and extracted with ether (2×30 ml). The ether layer was dried over sodium sulfate, filtered and concentrated to give 120 mg of subtitle compound.
Quantity
258 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
525 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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